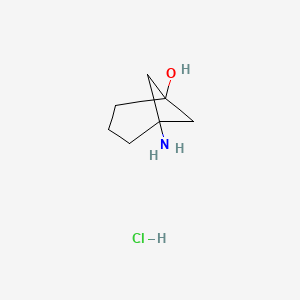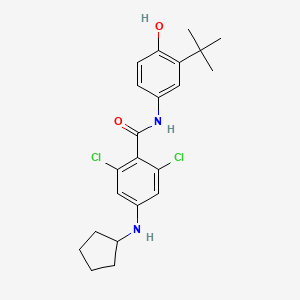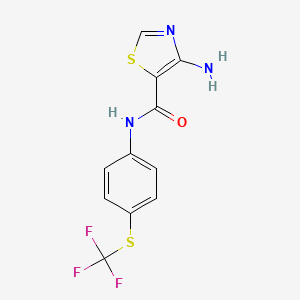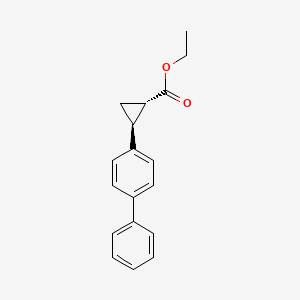
5-Aminonorpinan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminonorpinan-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols It contains a primary amino group and a primary hydroxy group, making it a bifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonorpinan-1-ol;hydrochloride can be achieved through several methods. One common approach involves the reductive amination of dihydropyran with ammonia, followed by ring opening to produce the desired compound . Another method involves the hydrogenation of furfural to yield tetrahydrofurfuryl alcohol, which then undergoes ring expansion and subsequent reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes using catalysts such as nickel-hydrotalcite. This method allows for high product yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Aminonorpinan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminonorpinan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of biodegradable polyesteramides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminonorpinan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Aminonorpinan-1-ol;hydrochloride include other amino alcohols such as 5-Amino-1-pentanol and 5-Amino-2-pentanol. These compounds share similar structural features but differ in their specific functional groups and chain lengths .
Uniqueness
This compound is unique due to its specific combination of amino and hydroxy groups, which confer distinct chemical and biological properties. Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
5-aminobicyclo[3.1.1]heptan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-1-3-7(9,4-6)5-6;/h9H,1-5,8H2;1H |
InChI Key |
PCUKZZZEVTUPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![N-[(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B13904131.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)




![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)

![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

